

# NU6300: A Technical Guide to Synthesis and Purification

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## Compound of Interest

Compound Name: NU6300

Cat. No.: B1191624

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for **NU6300**, a potent and irreversible ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Chemical Properties and Data

**NU6300**, with the chemical name 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine, is a small molecule inhibitor with significant therapeutic potential. A summary of its key chemical data is presented in Table 1.

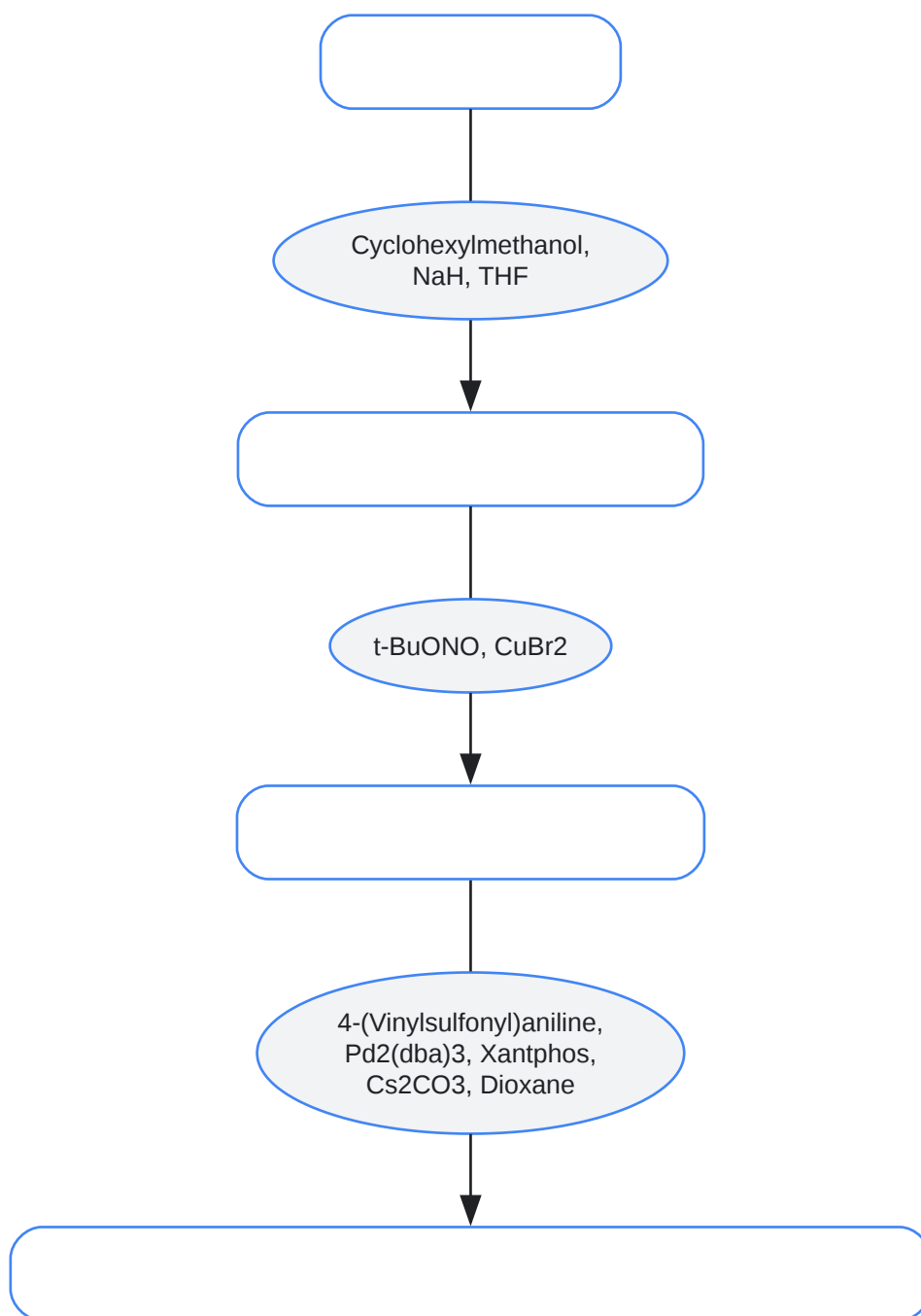
Property	Value	Reference
IUPAC Name	6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine	[1]
CAS Number	2070015-09-5	[1]
Molecular Formula	C20H23N5O3S	[1]
Molecular Weight	413.50 g/mol	[1]
IC50 (CDK2)	0.16 $\mu$ M	[2][3]
Ki (CDK2)	6 nM	[1]

## Synthesis of NU6300

The synthesis of **NU6300** was first described by Anscombe et al. in 2015.[4] The molecule was designed based on the structure of a related CDK2 inhibitor, NU6102, by replacing the sulfonamide group with a vinyl sulfone moiety to act as a Michael acceptor for covalent bond formation with a lysine residue in the ATP-binding pocket of CDK2.[4][5]

While the full experimental details from the original publication are not readily available, a likely synthetic route can be inferred from revised synthetic protocols for structurally similar 6-alkoxy-2-aminopurines. The following multi-step synthesis is a plausible pathway for obtaining **NU6300**.

## DOT Script for NU6300 Synthesis Workflow



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Caption: Plausible synthetic workflow for **NU6300**.

## Experimental Protocol

Step 1: Synthesis of 2-Amino-6-(cyclohexylmethoxy)purine

- To a solution of 2-amino-6-chloropurine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C.
- After stirring for 30 minutes, add cyclohexylmethanol.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

#### Step 2: Synthesis of 2-Bromo-6-(cyclohexylmethoxy)purine

- To a solution of 2-amino-6-(cyclohexylmethoxy)purine in a suitable solvent, add tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr<sub>2</sub>).
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography.

#### Step 3: Synthesis of 6-(Cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine (NU6300)

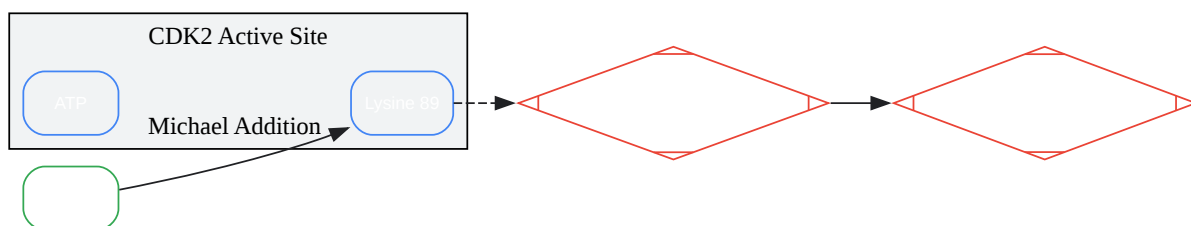
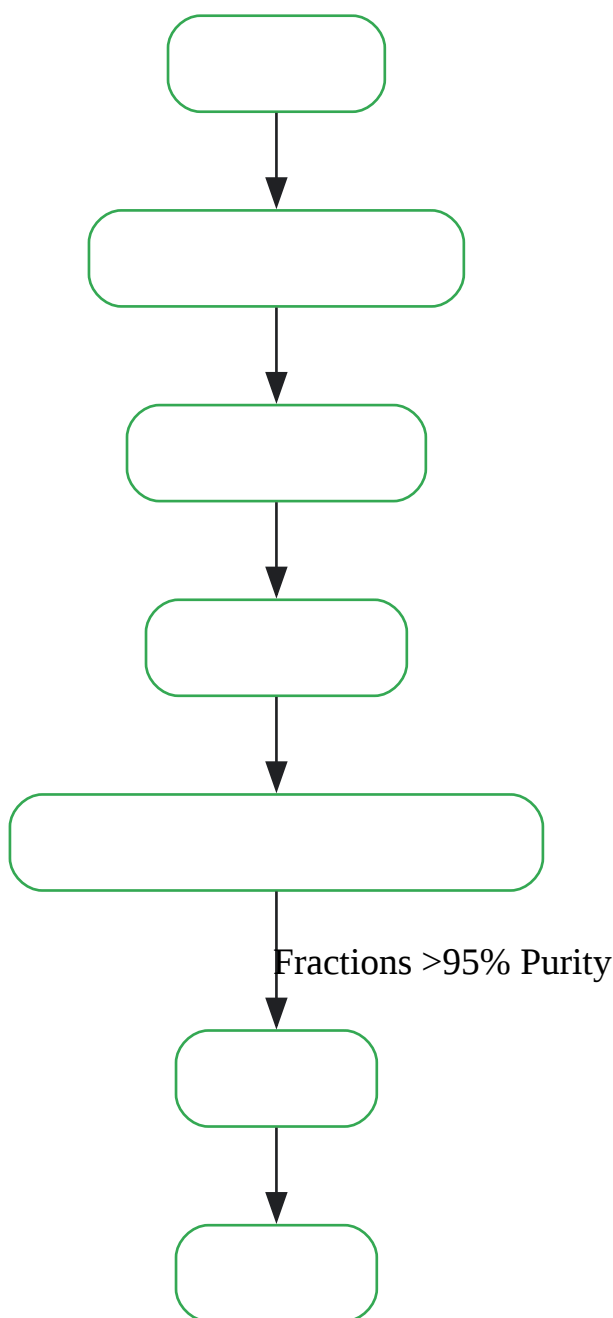
- In a reaction vessel, combine 2-bromo-6-(cyclohexylmethoxy)purine, 4-(vinylsulfonyl)aniline, tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>), Xantphos, and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>).

- Add anhydrous dioxane to the mixture.
- Degas the reaction mixture with argon or nitrogen for 15-20 minutes.
- Heat the mixture to 100-110 °C and stir for 18-24 hours.
- Cool the reaction to room temperature and filter through a pad of celite.
- Concentrate the filtrate and purify the crude product by column chromatography to yield **NU6300**.

## Purification of NU6300

The final purification of **NU6300** is critical to ensure high purity for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

## DOT Script for NU6300 Purification Workflow



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- 3. 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine | C<sub>15</sub>H<sub>23</sub>N<sub>5</sub>O | CID 9547890 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [NU6300: A Technical Guide to Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191624#nu6300-synthesis-and-purification-methods]

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